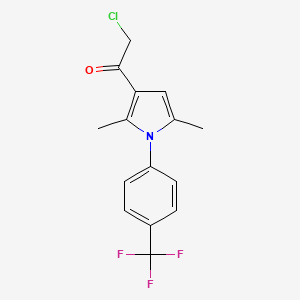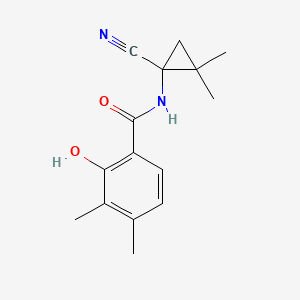
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, commonly known as 3-CMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been developed with the aim of mimicking the effects of illegal drugs such as cocaine and amphetamines. The chemical structure of 3-CMC is similar to that of other cathinones, which are derived from the khat plant.
Applications De Recherche Scientifique
Synthesis and Chemical Probing
Electrophile and Nucleophile Utilization
A study by Nanjing Zhang, M. Tomizawa, and J. Casida (2004) described the synthesis of compounds using alpha-nitro ketone intermediates, showcasing their application as electrophiles and nucleophiles. This process was used to probe the interaction with the Drosophila nicotinic acetylcholine receptor, highlighting the compound's role in understanding receptor-ligand interactions (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
Research conducted by Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated promising anticancer and antimicrobial activities, underscoring the potential of such chemical structures in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Electro-Optic Materials
- Nonlinear Optical Materials: A. Facchetti et al. (2003) developed heterocycle-based electro-optic materials, demonstrating the utility of pyrrole-based chromophores in creating nonlinear optical/electro-optic multilayers. This research is indicative of the compound's relevance in advancing materials science, particularly in the development of optical and electro-optic devices (Facchetti et al., 2003).
Molecular Docking and Antimicrobial Activity
- Molecular Structure and Docking Studies: The work by C. Sivakumar et al. (2021) focused on the vibrational study, DFT analysis, and molecular docking of specific molecules, highlighting their antibacterial and antifungal effects. This study exemplifies the compound's potential in contributing to the design of new antimicrobial agents (Sivakumar et al., 2021).
Conductivity and Ionomer Films
- Conductivity Studies: Research by D. Ofer, R. Crooks, and M. Wrighton (1990) on polythiophenes and polypyrroles, including similar compounds, revealed finite windows of high conductivity. This investigation provides insights into the electrical properties of polymers and their applications in electronic devices (Ofer, Crooks, & Wrighton, 1990).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMDPYAYJGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
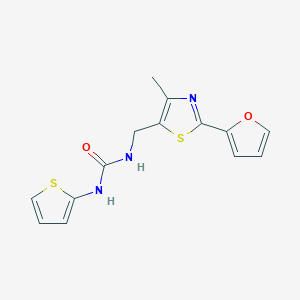
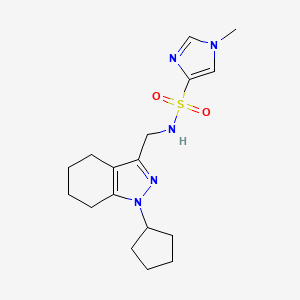

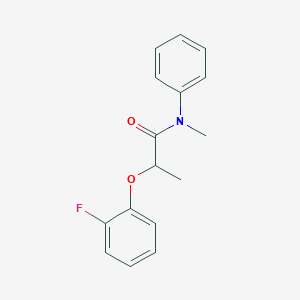
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)
